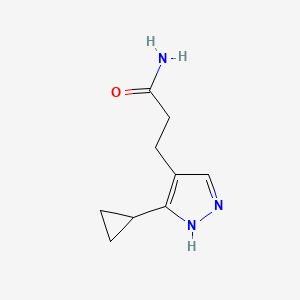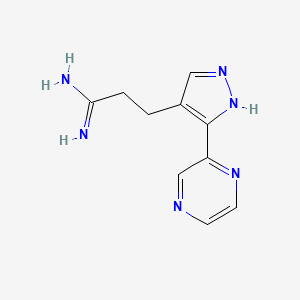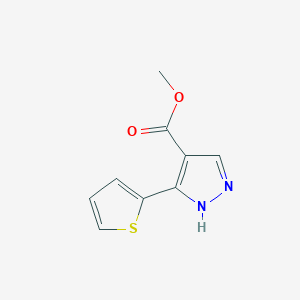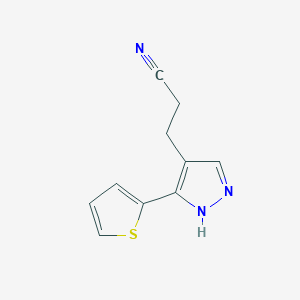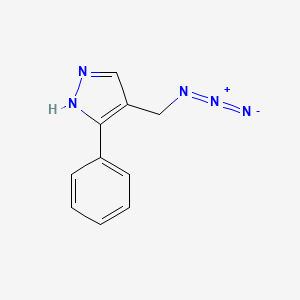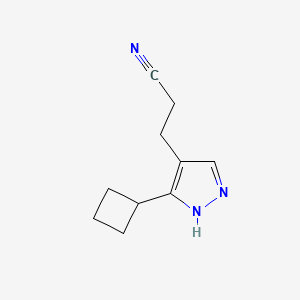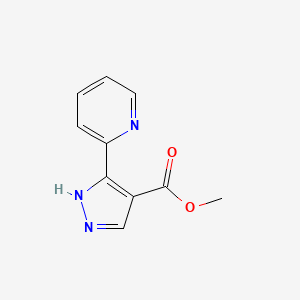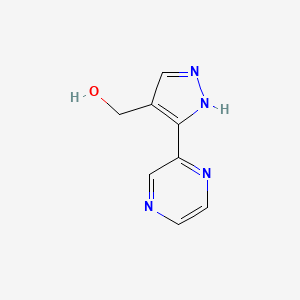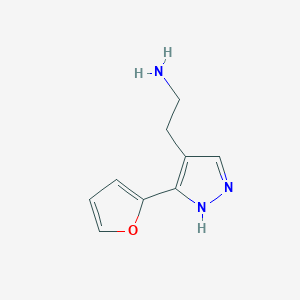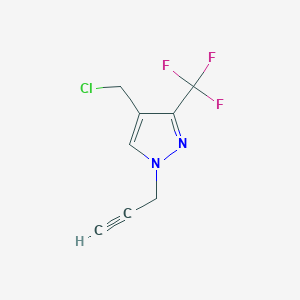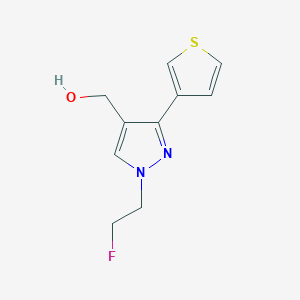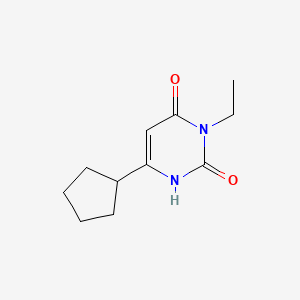
6-环戊基-3-乙基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CETPD) is an organic compound that has been studied for its potential applications in various scientific fields. CETPD is a type of pyrimidine-based heterocyclic compound, which is a class of organic molecules that contains both carbon and nitrogen atoms in a ring-like structure. CETPD is of particular interest due to its unique chemical properties, which have been explored in various scientific studies.
科学研究应用
合成方法和衍生化合物6-环戊基-3-乙基-1,2,3,4-四氢嘧啶-2,4-二酮,作为更广泛的四氢嘧啶-2,4-二酮家族的一部分,由于其作为各种杂环化合物的构建块而备受合成化学的关注。例如,相关四氢嘧啶酮的环化反应已被用于合成具有潜在在药物化学和材料科学中应用的新颖衍生物。Mekuskiene和Vainilavicius(2006)通过环化展示了嘧啶-2,4-二酮衍生物的合成,展示了这些化合物的化学多功能性 Mekuskiene & Vainilavicius, 2006。
分子结构和光学性质四氢嘧啶-2,4-二酮的分子结构和振动光谱已被广泛研究,突出了它们在非线性光学应用中的潜力,因为具有显著的超极化能力。Al-Abdullah等人(2014)进行了理论研究,探索了一个密切相关化合物的HOMO-LUMO能隙和其他电子性质,表明其在非线性光学应用中的潜力 Al-Abdullah et al., 2014。
抗病毒和抗菌潜力对四氢嘧啶-2,4-二酮的生物活性的研究还揭示了它们作为抗病毒和抗菌剂的潜力。El‐Sayed等人(2009)合成了N4-β-D-葡萄糖苷吡唑并[3,4-d]嘧啶衍生物,展示了对乙型肝炎病毒的中等到高抗病毒活性,表明了新型抗病毒药物开发的一个有希望的途径 El‐Sayed, Ramiz, & Abdel-Rahman, 2009。
超分子组装和材料科学二氢嘧啶-2,4-(1H,3H)-二酮功能团的作用也被探索,用于形成含冠醚的氢键超分子组装。Fonari等人(2004)合成了新型嘧啶衍生物,当与二氮-18-冠-6共结晶时,通过广泛的氢键形成了2D和3D网络,展示了构建复杂超分子结构的潜力 Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004。
生化分析
Biochemical Properties
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, highlighting the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and immune response, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, demonstrating the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have biological effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
属性
IUPAC Name |
6-cyclopentyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(14)7-9(12-11(13)15)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKISLIAHBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




